Olmesartan Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

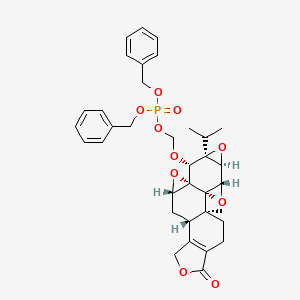

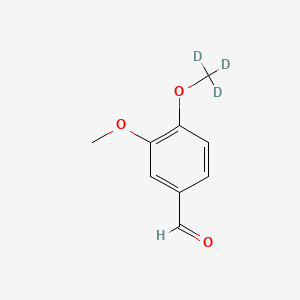

Olmesartan Methyl Ester is an intermediate in the synthesis of Olmesartan Medoxomil , an angiotensin II receptor antagonist and an anti-hypertensive agent . It is used alone or together with other medicines to treat high blood pressure (hypertension) .

Synthesis Analysis

An efficient synthetic method for olmesartan methyl ether from olmesartan or olmesartan medoxomil has been described . Theoretical calculations confirmed the thermodynamic control preference of methyl ether versus the antagonistic product methyl ester .Molecular Structure Analysis

Olmesartan methyl ester is an intermediate in the synthesis of Olmesartan medoxomil . The molecular weight of Olmesartan medoxomil is 558.585 Da . The molecular formula of Olmesartan medoxomil is C29H30N6O6 .科学的研究の応用

Improved Intestinal Absorption

Olmesartan Medoxomil (Olmesartan-MX), an ester-type prodrug of the angiotensin II receptor blocker (ARB) Olmesartan, is predominantly anionic at intestinal pH. It has been found that the human organic anion transporting polypeptide 2B1 (OATP2B1), which is expressed in the small intestine, is involved in the absorption of various acidic drugs . This suggests that OATP2B1-mediated uptake contributes to the enhanced intestinal absorption of Olmesartan-MX .

Substrate Recognition by OATP2B1

Studies have shown that Olmesartan-MX is a substrate for OATP2B1, and the naringin-sensitive transport system contributes to the improved intestinal absorption of Olmesartan-MX compared with its parent drug, Olmesartan .

Conversion to Olmesartan Medoxomil

The conversion of Olmesartan to Olmesartan Medoxomil improves its intestinal absorption and confers substrate recognition by OATP2B1 .

Hypertension Treatment

Olmesartan is an angiotensin II type 1 receptor antagonist that can inhibit the actions of angiotensin II and has been commonly used in the treatment of hypertension .

Improved Bioavailability

The solubility of Olmesartan Medoxomil can be increased by 12 times as compared with pure Olmesartan, which significantly improves its bioavailability .

Sustained Release Performance

A ternary Olmesartan Medoxomil solid dispersion consisting of hydroxypropyl- β -cyclodextrin (HP- β- CD) and hydroxypropyl methylcellulose (HPMC) was prepared by mechanochemical method. This solid dispersion has sustained release performance with prolonged release time of 12 hours .

特性

IUPAC Name |

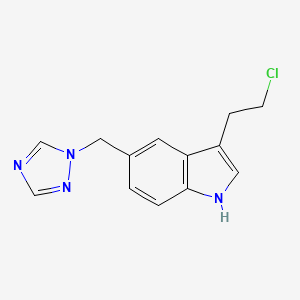

methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)33)21(24(32)34-4)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIYSFZDSWUHEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olmesartan Methyl Ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)

![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)